molecular formula C23H18ClN3O2 B1227896 N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide

N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide

Cat. No.: B1227896
M. Wt: 403.9 g/mol
InChI Key: FQQIMKOHFSKRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide is a member of imidazolidines.

Scientific Research Applications

Antimicrobial Activity

Research on compounds structurally related to N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide has revealed potential antimicrobial applications. For instance, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds screened for in vitro antibacterial and antifungal activities, demonstrating efficacy against a range of pathogens (Desai, Dodiya, & Shihora, 2011). Additionally, Desai et al. (2008) evaluated similar compounds for antibacterial activity against both gram-positive and gram-negative bacteria, indicating moderate to good activity (Desai, Shah, Bhavsar, & Saxena, 2008).

Potential Anticancer Properties

In the realm of cancer research, Shaw et al. (2012) investigated N-phenyl-5-carboxamidyl isoxazole derivatives for their anticancer activity, finding one derivative to be particularly active against colon cancer cells. This compound also influenced the JAK3/STAT3 signaling pathways, a novel target for chemotherapeutic drugs (Shaw et al., 2012).

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide

InChI

InChI=1S/C23H18ClN3O2/c24-17-9-6-10-18(15-17)25-22(29)27-14-13-26-21(28)19-11-4-5-12-20(19)23(26,27)16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,25,29)

InChI Key

FQQIMKOHFSKRNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide
Reactant of Route 3
N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide
Reactant of Route 4
N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide
Reactant of Route 5
N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide
Reactant of Route 6
N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide

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